N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a bicyclic cyclopenta[d]pyrimidin-4-one core substituted with a pyridin-4-ylmethyl group at position 1 and a sulfanyl acetamide bridge at position 2. The acetamide moiety is further linked to a 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-3-1-4-16(11-15)24-19(27)13-29-20-17-5-2-6-18(17)26(21(28)25-20)12-14-7-9-23-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBXJGCPSJGODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chlorophenyl group and a cyclopenta[d]pyrimidin moiety. Its molecular formula is C18H18ClN3O2S, and it possesses several functional groups that may contribute to its biological activity. The presence of the pyridine ring is particularly noteworthy as it is often associated with enhanced pharmacological properties.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this class of compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in tumor growth and metastasis. For instance, it could potentially inhibit pathways such as PI3K/Akt or MAPK/ERK, which are crucial for cancer cell survival and proliferation.
Efficacy Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung) | 10.45 | Significant reduction in viability |
| MCF-7 (Breast) | 7.82 | Induction of apoptosis |
| HCT116 (Colon) | 12.30 | Cell cycle arrest at G0/G1 phase |
These results indicate that the compound exhibits promising anticancer activity across multiple cell lines, suggesting its potential as a lead compound for further development.
Case Studies and Research Findings
A notable study published in Nature explored a library of compounds similar to this compound for their anticancer properties. The researchers found that several derivatives displayed significant cytotoxicity against A549 and MCF-7 cell lines when assessed using the MTT assay. This highlights the potential of this compound class in cancer therapy development .
Another investigation focused on the mechanism by which such compounds induce apoptosis in cancer cells. It was found that they could activate caspase pathways leading to programmed cell death, which is critical for effective cancer treatment .
Comparison with Similar Compounds
Structural Analogues with Bicyclic Cores
Cyclopenta-Thieno-Pyrimidine Derivatives
- 2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Core: Thieno[3,2-d]pyrimidine fused with a cyclohexene ring. Substituents: 4-Chlorophenyl at position 3, trifluoromethylphenyl acetamide. Key Difference: Replacement of cyclopenta[d]pyrimidine with thieno-pyrimidine reduces ring strain and alters electronic properties. The trifluoromethyl group enhances lipophilicity compared to the target compound’s pyridinylmethyl group .
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (): Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidine. Substituents: 4-Chlorophenyl and isopropylphenyl acetamide.
Pyrimidine Sulfanyl Acetamides with Aromatic Substitutions
- N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Core: 4,6-Diaminopyrimidine. Substituents: 2-Chlorophenyl acetamide. Structural Insight: The diaminopyrimidine core facilitates intramolecular N–H⋯N hydrogen bonding, stabilizing a folded conformation. Dihedral angles between pyrimidine and benzene rings (42.25°–67.84°) differ from the target compound due to the absence of a fused cyclopenta ring .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may induce different steric and electronic effects compared to 4-chlorophenyl in and , altering binding pocket interactions.
- Pyridinylmethyl vs. Trifluoromethyl : The pyridin-4-ylmethyl group enhances water solubility via nitrogen lone pairs, whereas trifluoromethyl () increases metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
